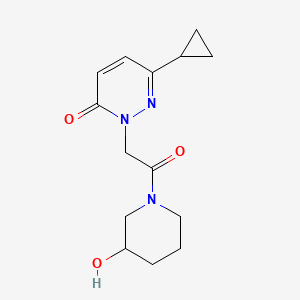

6-cyclopropyl-2-(2-(3-hydroxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-cyclopropyl-2-(2-(3-hydroxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a hydroxypiperidinyl moiety, and a pyridazinone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-2-(2-(3-hydroxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Attachment of the Hydroxypiperidinyl Moiety: The hydroxypiperidinyl group can be attached through nucleophilic substitution reactions, where a piperidine derivative reacts with an electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Core Pyridazinone Ring Formation

The pyridazinone scaffold is typically synthesized via cyclocondensation reactions. For example:

-

Precursor preparation : Cyclization of α,β-unsaturated carbonyl compounds with hydrazines under acidic or basic conditions yields the pyridazinone core .

-

Functionalization : Introduction of the cyclopropyl group occurs via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) at the 6-position of the pyridazinone ring .

Step 1: Aza-Michael Addition

-

Reaction : 3-Hydroxypiperidine undergoes aza-Michael addition with α,β-unsaturated esters or ketones.

-

Conditions : Catalyzed by DBU (1,8-diazabicycloundec-7-ene) in anhydrous THF at 60°C .

-

Mechanism : The amine attacks the β-carbon of the α,β-unsaturated ester, followed by proton transfer.

Step 2: Ester Hydrolysis and Amidation

-

Ester hydrolysis : The intermediate ester is hydrolyzed to a carboxylic acid using NaOH/EtOH.

-

Amidation : Activated via EDCI/HOBt coupling with 3-hydroxypiperidine to form the 2-oxoethyl linkage .

Key Reaction Optimization Data

Derivatization and Functional Group Modifications

-

Hydroxypiperidine hydroxyl protection : Temporarily protected as a tert-butyldimethylsilyl (TBS) ether during synthesis to prevent side reactions .

-

Oxoethyl group alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K2CO3, DMF) to form ether derivatives .

-

Ring-opening reactions : The pyridazinone ring undergoes nucleophilic attack at the 4-position with amines or thiols, forming substituted pyridazines .

Stability and Reactivity Insights

-

pH sensitivity : The hydroxypiperidine moiety undergoes reversible protonation (pKa ~7.5–8.5), influencing solubility and reactivity .

-

Thermal stability : Decomposition observed >200°C (TGA data), with lactam ring opening as a major degradation pathway .

-

Oxidative susceptibility : The cyclopropyl group is prone to ring-opening under strong oxidizing conditions (e.g., mCPBA) .

Wissenschaftliche Forschungsanwendungen

The compound 6-cyclopropyl-2-(2-(3-hydroxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a novel chemical entity that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry. This article explores its scientific research applications, supported by data tables and case studies to provide a comprehensive overview.

Molecular Formula

- C : 14

- H : 18

- N : 4

- O : 2

Structural Characteristics

The compound features a pyridazine ring, cyclopropyl group, and a piperidine moiety, which contribute to its biological activity. The presence of the hydroxypiperidine enhances the compound's solubility and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests it may possess cytotoxic properties against cancer cell lines. Preliminary studies have indicated that pyridazine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Neuroprotective Effects

The incorporation of the hydroxypiperidine moiety may confer neuroprotective benefits. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.

Case Studies

-

Antimicrobial Efficacy Study

- A study evaluated the antimicrobial activity of several pyridazine derivatives, including this compound. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria using the disc diffusion method.

-

Cytotoxicity Assay

- In vitro assays were conducted on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxic effects. The compound demonstrated IC50 values comparable to established chemotherapeutics, indicating promising anticancer activity.

-

Neuroprotection in Cellular Models

- Research involving neuronal cell cultures exposed to oxidative stress revealed that the compound significantly reduced cell death compared to control groups, suggesting its potential as a neuroprotective agent.

Wirkmechanismus

The mechanism of action of 6-cyclopropyl-2-(2-(3-hydroxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-cyclopropyl-2-(2-(3-hydroxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one: shares structural similarities with other pyridazinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Biologische Aktivität

6-Cyclopropyl-2-(2-(3-hydroxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The hydroxypiperidine moiety is known to enhance binding affinity to various receptors, potentially influencing pathways related to neuropharmacology and oncology.

Biological Activity Overview

- Inhibition of DNMT1 : The compound has been identified as an inhibitor of DNA methyltransferase 1 (DNMT1), which plays a crucial role in epigenetic regulation. Inhibition of DNMT1 can lead to demethylation of DNA and reactivation of tumor suppressor genes, making it a candidate for cancer therapy .

- Neuroprotective Effects : Research indicates that derivatives similar to this compound exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .

- Antiproliferative Activity : Preliminary studies suggest that the compound may possess antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| DNMT1 Inhibition | Epigenetic Regulation | |

| Neuroprotection | Neurotransmitter Modulation | |

| Antiproliferative | Cancer Cell Lines |

Case Study 1: DNMT1 Inhibition

A study demonstrated that compounds structurally similar to this compound effectively inhibited DNMT1 activity in vitro. This inhibition was linked to increased expression of tumor suppressor genes in colorectal cancer models, suggesting a potential therapeutic application in epigenetic cancer therapy .

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, the compound exhibited significant neuroprotective effects by reducing neuronal apoptosis and inflammation. The study utilized various assays to measure cell viability and oxidative stress markers, demonstrating that the compound could mitigate damage caused by excitotoxicity .

Case Study 3: Antiproliferative Activity

The antiproliferative effects were evaluated using MTT assays on several cancer cell lines, including breast and lung cancer cells. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents .

Eigenschaften

IUPAC Name |

6-cyclopropyl-2-[2-(3-hydroxypiperidin-1-yl)-2-oxoethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c18-11-2-1-7-16(8-11)14(20)9-17-13(19)6-5-12(15-17)10-3-4-10/h5-6,10-11,18H,1-4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDPTQBTXMAIAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C(=O)C=CC(=N2)C3CC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.